Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate
Description
Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is a fluorinated acrylate ester characterized by a phenyl ring substituted with a chlorine atom at the 3-position and a trifluoromethyl (-CF₃) group at the 4-position. The chlorine and trifluoromethyl substituents enhance the compound’s lipophilicity and metabolic stability, making it a candidate for bioactive molecule design.
Properties
IUPAC Name |
ethyl (E)-3-[3-chloro-4-(trifluoromethyl)phenyl]prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClF3O2/c1-2-18-11(17)6-4-8-3-5-9(10(13)7-8)12(14,15)16/h3-7H,2H2,1H3/b6-4+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQMLDQVLRDWJJ-GQCTYLIASA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC(=C(C=C1)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClF3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate typically involves the esterification of 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylic acid with ethanol. This reaction is often catalyzed by acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions to yield the desired ester .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent product quality and scalability .
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols under appropriate conditions.
Electrophilic Addition: The double bond in the acrylate moiety can participate in electrophilic addition reactions with halogens or hydrogen halides.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding epoxides or reduction to yield saturated esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar aprotic solvents.
Electrophilic Addition: Halogens (e.g., bromine) in inert solvents like dichloromethane.
Oxidation: Oxidizing agents such as m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products Formed:
Nucleophilic Substitution: Formation of azido or thiocyanato derivatives.
Electrophilic Addition: Formation of dihalo derivatives.
Oxidation: Formation of epoxides.
Reduction: Formation of ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)propanoate.
Scientific Research Applications
Chemistry: Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is used as a building block in organic synthesis, particularly in the preparation of complex molecules with pharmaceutical relevance .
Biology and Medicine: The compound’s derivatives have been investigated for their potential biological activities, including antimicrobial and anticancer properties .
Industry: In the industrial sector, this compound is utilized in the synthesis of agrochemicals and specialty chemicals due to its reactivity and functional group compatibility .
Mechanism of Action
The mechanism of action of Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate involves interactions with various molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its interaction with hydrophobic sites in biological molecules. The chloro substituent can participate in hydrogen bonding and halogen bonding interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Key Compounds:
Ethyl 3-(3,5-Bis(Trifluoromethyl)Phenyl)Acrylate (CAS 184969-49-1):
- Features two electron-withdrawing -CF₃ groups at the 3- and 5-positions.
- Increased electron deficiency compared to the target compound, leading to higher reactivity in Michael addition reactions.
- Molecular Weight: ~306.2 g/mol (vs. ~292.7 g/mol for the target compound).
Ethyl 3-(3-(Trifluoromethyl)Phenyl)Acrylate (CAS 116577-12-9): Lacks the 4-chloro substituent but retains the 3-CF₃ group.
(E)-Methyl 3-(4-(Trifluoromethyl)Phenyl)Acrylate (CAS 20754-22-7):
- Methyl ester instead of ethyl, with a single -CF₃ group at the 4-position.
- Shorter alkyl chain reduces steric bulk but may decrease thermal stability in polymer applications.
Functional Group Variations
Ester Group Modifications:
Substituent Diversity:
Data Table: Comparative Properties
Biological Activity
Ethyl 3-(3-chloro-4-(trifluoromethyl)phenyl)acrylate is an organic compound notable for its unique structural features, including a trifluoromethyl group and a chloro substituent. These characteristics contribute to its distinct reactivity and potential biological activity, particularly as a kinase modulator. This article delves into its biological activities, mechanisms of action, and relevant research findings.
The compound is hypothesized to act primarily as an electron donor , facilitating the formation of chemical bonds with other molecules. This property positions it as a potential kinase modulator , which may influence various cellular processes such as:
- Cell Growth
- Differentiation
- Apoptosis
Target Pathways
Research indicates that compounds with similar structures often interact with specific signaling pathways, particularly those involving kinases. The modulation of these pathways can lead to significant biological effects, including alterations in cell proliferation and survival.
Case Studies
- Anticancer Properties : Several studies have explored the anticancer potential of this compound derivatives. For instance, derivatives have shown activity against various cancer cell lines, suggesting their utility in developing new anticancer therapies.
- Antimicrobial Activity : Research has also indicated that compounds related to this compound exhibit antimicrobial properties. These compounds have been tested against a range of pathogens, demonstrating efficacy in inhibiting bacterial growth .
Data Table: Biological Activities of this compound Derivatives
Chemical Reactions and Applications
This compound undergoes several chemical reactions that enhance its utility in synthetic chemistry:
- Nucleophilic Substitution : The chloro group can be replaced by nucleophiles such as amines or thiols.
- Electrophilic Addition : The acrylate double bond can participate in electrophilic addition reactions.
- Oxidation and Reduction : The compound can be oxidized to form epoxides or reduced to yield saturated esters.
These reactions make the compound valuable in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
